molecular formula C6H10F3N B1488044 3-Methyl-3-(trifluoromethyl)pyrrolidine CAS No. 1531508-12-9

3-Methyl-3-(trifluoromethyl)pyrrolidine

Cat. No.: B1488044
CAS No.: 1531508-12-9
M. Wt: 153.15 g/mol
InChI Key: NMSOGYZRNLIMKH-UHFFFAOYSA-N
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Description

3-Methyl-3-(trifluoromethyl)pyrrolidine (C₆H₁₀F₃N) is a pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group at the 3-position of the five-membered ring. Its structural uniqueness arises from the quaternary stereogenic center formed by these substituents, which enhances rigidity and influences stereochemical outcomes in synthesis . The compound’s molecular formula, SMILES (CC1(CCNC1)C(F)(F)F), and InChIKey (NMSOGYZRNLIMKH-UHFFFAOYSA-N) are well-documented, with applications in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s ability to improve metabolic stability and lipophilicity .

Properties

CAS No.

1531508-12-9

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

3-methyl-3-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C6H10F3N/c1-5(6(7,8)9)2-3-10-4-5/h10H,2-4H2,1H3

InChI Key

NMSOGYZRNLIMKH-UHFFFAOYSA-N

SMILES

CC1(CCNC1)C(F)(F)F

Canonical SMILES

CC1(CCNC1)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methyl-3-(trifluoromethyl)pyrrolidine is C6H11F3N. The trifluoromethyl group enhances the compound's stability and reactivity, influencing its interactions with biological targets. The presence of fluorine atoms contributes to its unique electronic characteristics, making it a useful building block in organic synthesis.

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is used as a building block in the synthesis of complex molecules for drug development. Its trifluoromethyl group can enhance the bioactivity of pharmaceutical candidates by improving metabolic stability and binding affinity to target proteins .
    • Case Study : Research has shown that derivatives of pyrrolidine with trifluoromethyl groups exhibit improved potency against various biological targets, including enzymes involved in neurotransmitter metabolism .
  • Agrochemical Applications
    • This compound is explored for its potential use in developing agrochemicals. Compounds containing trifluoromethyl groups have been linked to increased efficacy in crop protection agents due to their unique physicochemical properties .
    • Case Study : The introduction of trifluoromethyl groups in agrochemical formulations has led to the development of more effective herbicides and pesticides, enhancing their performance against pests while minimizing environmental impact .
  • Material Science
    • This compound is also investigated for its role in creating materials with specific properties, such as enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups can modify the physical properties of polymers and other materials .
    • Case Study : Research into polymer composites containing trifluoromethyl-substituted compounds has demonstrated improvements in durability and resistance to degradation under harsh conditions .

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its ability to interact with inflammatory pathways and neurotransmitter systems, though further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Substituent Position and Functional Group Variations

The biological and chemical properties of pyrrolidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Synthesis Highlights Bioactivity/Applications Reference
3-Methyl-3-(trifluoromethyl)pyrrolidine C₆H₁₀F₃N -CF₃ and -CH₃ at 3-position Synthesized via Cu-catalyzed [3+2] cycloaddition; high stereoselectivity Potential in drug discovery (enhanced metabolic stability)
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine C₁₂H₁₄F₃N -CF₃-phenyl at 3-position Derived from palladium-catalyzed coupling Research chemical (binding studies)
trans-1-Boc-3-amino-4-(trifluoromethyl)pyrrolidine C₁₀H₁₇F₃N₂O₂ -CF₃ at 4-position; Boc-protected amine Multi-step synthesis with Boc protection Intermediate in peptide mimetics
3,3,4,4-Tetrafluoropyrrolidine C₄H₅F₄N Fluorine at 3,4-positions Radical fluorination methods Similar potency to parent pyrrolidine in drug candidates
D-Proline (compound 31) C₅H₉NO₂ Natural amino acid scaffold Biocatalytic resolution 9-fold lower potency compared to synthetic analogs
Key Observations:
  • Substituent Position: The 3-position of pyrrolidine is critical for stereochemical control. Moving the -CF₃ group to the 4-position (e.g., trans-1-Boc-3-amino-4-(trifluoromethyl)pyrrolidine) alters spatial interactions, impacting receptor binding .
  • Fluorination Pattern : Perfluorinated derivatives (e.g., 3,3,4,4-tetrafluoropyrrolidine) retain potency but lack the stereochemical complexity of quaternary centers .
  • Biological Relevance: The -CF₃ group in this compound enhances lipophilicity (logP ~1.8), making it superior to non-fluorinated analogs in penetrating biological membranes .
Comparative Yields and Selectivity:
Reaction Type Catalyst System Yield (%) Diastereoselectivity (dr) Enantioselectivity (ee) Reference
[3+2] Cycloaddition (Zhou, 2023) Cu/oxazoline phosphine ligand 85–92 10:1–20:1 >90%
Organocatalytic [3+2] (Spirooxindoles) Cinchona-derived thiourea 70–80 5:1–8:1 80–85%
Radical Fluorination NFSI/Et₃N·3HF 60–75 N/A N/A

Preparation Methods

Multistage Synthesis from Substituted Pyrrolidines

One of the established methods for preparing 3-substituted trifluoromethyl pyrrolidines, including 3-methyl-3-(trifluoromethyl)pyrrolidine, is a multistage synthetic route starting from racemic or enantiomerically enriched 3-(aryl)-3-(trifluoromethyl)pyrrolidines. This approach is exemplified in patent WO2016180802A1, which describes the synthesis of related compounds with a trifluoromethyl group at the 3-position of the pyrrolidine ring.

Key Features:

  • Starting Materials: Racemic 3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidine or its enantiomerically enriched forms.
  • Reaction Steps:
    • Functional group transformations on the aromatic substituent.
    • Protection and deprotection steps, such as Boc (tert-butyloxycarbonyl) protection and removal.
    • Use of nucleophilic substitution and coupling reactions to modify the pyrrolidine nitrogen or side chains.
  • Reagents and Conditions:
    • N,N-Dimethylformamide (DMF) as solvent.
    • Triethylamine as a base.
    • Acidic deprotection using 4N hydrochloric acid in 1,4-dioxane at room temperature.
  • Stereochemical Control: Enantiomerically enriched intermediates are used to obtain chiral pyrrolidines with defined stereochemistry.

This method is adaptable for synthesizing this compound analogs by modifying the aryl substituent or replacing it with a methyl group through appropriate synthetic transformations.

Pyrrolidine-Based Synthetic Routes via Reductive Amination and Amide Coupling

Recent research focusing on pyrrolidine derivatives for biological applications, such as T-type calcium channel inhibitors, provides insight into synthetic strategies relevant to this compound analogs.

Synthetic Highlights:

  • Reductive Amination:
    • Pyrrolidine derivatives bearing functional groups at the 3-position are reacted with aldehydes (e.g., 3,3-dimethylbutanal) in the presence of molecular sieves.
    • Sodium triacetoxyborohydride (NaBH(OAc)3) is used as a mild reducing agent to effect reductive amination, introducing alkyl substituents at the nitrogen or carbon centers.
  • Amide Coupling:
    • Pyrrolidine-3-methylamine derivatives are coupled with carboxylic acid derivatives or acid chlorides to form amide bonds.
    • Boc-protected pyrrolidines are often used as intermediates, with deprotection performed by trifluoroacetic acid (TFA) in dichloromethane (DCM).
  • Purification and Characterization:
    • Flash column chromatography on silica gel.
    • Analytical thin layer chromatography (TLC).
    • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).
    • High-resolution mass spectrometry (HRMS).
    • High-performance liquid chromatography (HPLC) for purity assessment.

Example Data Table:

Step Reagents/Conditions Yield (%) Notes
Boc-deprotection TFA in DCM, room temperature, 2 h ~99 Clean conversion to free amine
Reductive amination Aldehyde, NaBH(OAc)3, DCM, room temperature 12 Moderate yield, requires purification
Amide coupling Carboxylic acid derivative, coupling agent Variable Dependent on substrate and conditions

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Multistage synthesis from aryl pyrrolidines Protection/deprotection, substitution, coupling Enables stereochemical control, scalable Requires multiple steps, complex purification
Reductive amination and amide coupling Reductive amination, amide bond formation Mild conditions, versatile Moderate yields, sensitive to moisture
Trifluoromethylation techniques Electrophilic, nucleophilic, or radical CF3 introduction Direct CF3 incorporation Reagent cost, reaction specificity

Research Findings and Considerations

  • The stereochemistry at the 3-position of pyrrolidine is crucial for biological activity and can be controlled by using enantiomerically enriched starting materials or chiral catalysts.
  • The choice of protecting groups (e.g., Boc) and deprotection conditions affects the overall yield and purity.
  • Solvent and base selection (e.g., DMF and triethylamine) are important for reaction efficiency.
  • Analytical techniques such as NMR, HRMS, and HPLC are essential for confirming structure and purity.

The preparation of this compound involves sophisticated synthetic routes that combine multistep transformations, stereochemical control, and strategic introduction of the trifluoromethyl group. The methods range from classical multistage syntheses starting from substituted pyrrolidines to reductive amination and amide coupling approaches, supported by modern fluorination techniques. The choice of method depends on the desired stereochemistry, functional group tolerance, and scale of synthesis.

These preparation strategies are well-documented in patent literature and peer-reviewed research, providing a robust foundation for further development and application of this compound in medicinal and agrochemical chemistry.

Q & A

Q. What are the key structural and physicochemical properties of 3-methyl-3-(trifluoromethyl)pyrrolidine, and how do they influence its reactivity?

Answer: The compound’s molecular formula is C₆H₁₀F₃N , with a pyrrolidine ring substituted at the 3-position by both methyl and trifluoromethyl groups. Its SMILES string (CC1(CCNC1)C(F)(F)F ) and InChIKey (NMSOGYZRNLIMKH-UHFFFAOYSA-N ) highlight the spatial arrangement of substituents, critical for interactions in catalytic or biological systems. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering lipophilicity, which is crucial for drug design .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Answer: Synthesis typically involves:

  • Cyclization strategies : Ring-closing metathesis or intramolecular nucleophilic substitution to form the pyrrolidine backbone.
  • Fluorination : Direct introduction of the trifluoromethyl group via reagents like trifluoromethyl copper complexes or radical trifluoromethylation.
  • Protection/deprotection steps : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to stabilize intermediates.
    Catalysts such as palladium or copper are often employed to improve regioselectivity and yield .

Q. What analytical techniques are optimal for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integration and purity.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray crystallography : To resolve stereochemical ambiguities, especially for enantiomeric forms.
  • HPLC : Chiral columns to separate enantiomers if asymmetric synthesis is performed .

Advanced Research Questions

Q. How does the trifluoromethyl group’s electronic and steric profile impact the compound’s biological activity?

Answer: The CF₃ group exerts:

  • Electron-withdrawing effects : Stabilizes adjacent charges, influencing binding to enzymes (e.g., kinases or proteases).
  • Steric bulk : Modulates interactions with hydrophobic pockets in target proteins.
    Studies on analogous compounds (e.g., 2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide) show enhanced binding affinity compared to non-fluorinated analogs, attributed to fluorine’s van der Waals interactions and metabolic resistance .

Q. What strategies address regioselectivity challenges during fluorination or functionalization of the pyrrolidine ring?

Answer:

  • Directing groups : Use of temporary substituents (e.g., boronic esters) to guide trifluoromethylation to the 3-position.
  • Radical-mediated pathways : Selectively generate trifluoromethyl radicals under controlled conditions (e.g., photoredox catalysis).
  • Computational modeling : DFT calculations predict transition states to optimize reaction conditions for desired regiochemistry .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity (logP) : Predicted via software like Schrödinger’s QikProp. The trifluoromethyl group increases logP, enhancing membrane permeability.
  • Metabolic stability : Machine learning models (e.g., ADMET Predictor) assess susceptibility to cytochrome P450 oxidation.
  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) model interactions with biological targets, such as G-protein-coupled receptors .

Q. How do structural analogs resolve contradictions in reported biological data?

Answer:

  • Comparative SAR studies : Testing analogs with variations (e.g., 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid) clarifies whether activity stems from the pyrrolidine core or substituent positioning.
  • Crystallographic data : Resolving binding modes (e.g., X-ray structures of target-ligand complexes) identifies critical interactions.
    For example, replacing the methyl group with sulfonyl in analogs (e.g., lenacapavir sodium) alters hydrogen-bonding networks, explaining divergent potency .

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